

BAY-8400: A Technical Guide to its Role in Genome Stability

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Compound of Interest

Compound Name: BAY-8400

Cat. No.: B15607144

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of **BAY-8400**, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). It details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the pivotal studies that have defined its role in maintaining genome stability. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Core Mechanism of Action: Targeting the NHEJ Pathway

Eukaryotic cells have evolved two primary pathways to repair DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. These are the precise, template-driven Homologous Recombination (HR) pathway, active during the S and G2 phases of the cell cycle, and the faster, more error-prone Non-Homologous End Joining (NHEJ) pathway, which is active throughout the cell cycle.^{[1][2]}

DNA-PK is a critical component of the NHEJ pathway.^{[1][2]} Its inhibition by **BAY-8400** disrupts this repair mechanism, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells which often have a higher reliance on NHEJ due to other defects in DNA damage response pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **BAY-8400** in preclinical studies.

Table 1: In Vitro Potency and Selectivity of **BAY-8400**

Parameter	Assay	Cell Line / Target	IC50	Reference
Biochemical Potency	DNA-PK biochemical assay	DNA-PK	81 nM	[1]
Cellular Mechanistic Potency	γ H2AX cellular assay	HT-144 (ATM-negative)	69 nM	[1]
hERG Liability	hERG patch clamp assay	Recombinant HEK-293	>10 μ M	[1]

Table 2: In Vivo Efficacy of **BAY-8400** in Combination Therapy

Treatment Group	Dosing Regimen	Tumor Growth Inhibition (T/Carea)	Animal Model	Reference
BAY-8400 Monotherapy	150 mg/kg, daily oral gavage	0.76	LNCaP Xenograft	[1]
PSMA-TTC (BAY 2315497)	150 kBq/kg, single injection	0.38	LNCaP Xenograft	[1]
BAY-8400 + PSMA-TTC	150 mg/kg BAY-8400 (daily) + 150 kBq/kg PSMA-TTC (single)	0.22	LNCaP Xenograft	[1]
Isotype Control	150 kBq/kg, single injection	0.79	LNCaP Xenograft	[1]

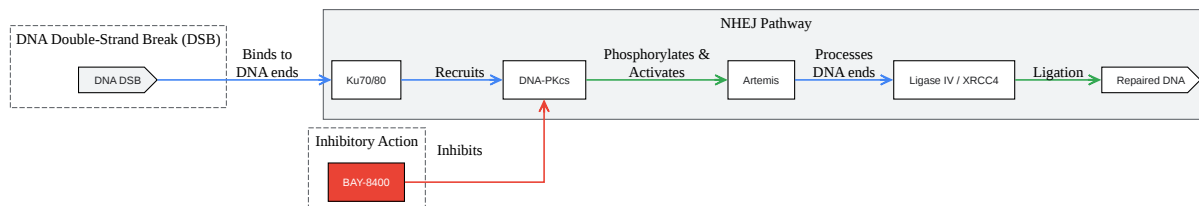
Table 3: Synergistic Effect of **BAY-8400** with Targeted Alpha Therapy

Combination	Cell Line	Combination Index (CI)	Interpretation	Reference
BAY-8400 + PSMA-TTC (BAY 2315497)	LNCaP	0.6	Synergistic Effect	[1]

Signaling Pathways and Experimental Workflows

DNA Double-Strand Break Repair and Inhibition by BAY-8400

The following diagram illustrates the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair and the point of inhibition by **BAY-8400**.

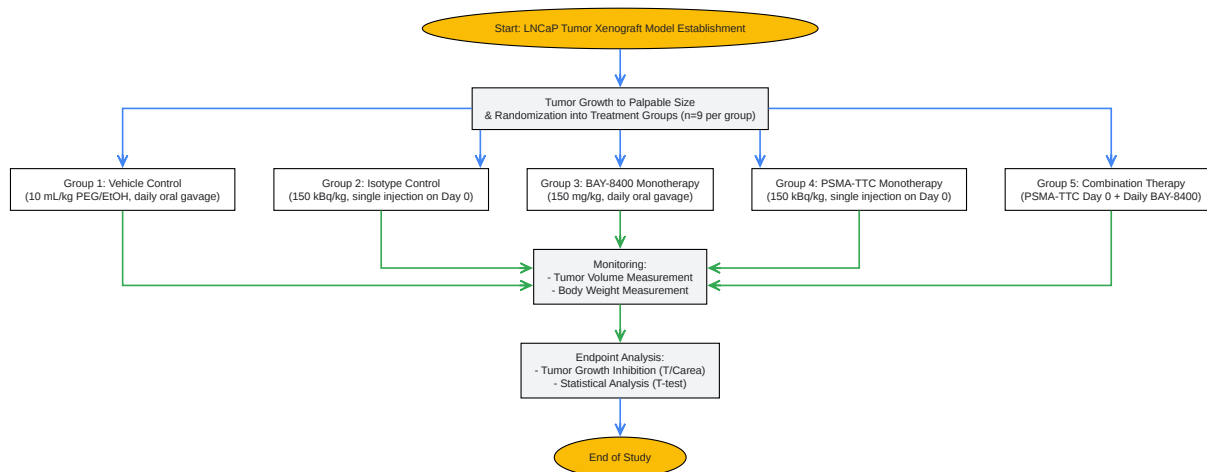


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Inhibition of the NHEJ pathway by **BAY-8400**.

Experimental Workflow for In Vivo Combination Therapy Study

The diagram below outlines the workflow for the in vivo study evaluating the combination of **BAY-8400** and a targeted alpha therapy in a xenograft model.



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References

- 1. pubs.acs.org [pubs.acs.org]
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